molecular formula C10H14ClFN2O B2983808 3-Fluoro-2-(piperidin-4-yloxy)pyridine hydrochloride CAS No. 1779126-87-2

3-Fluoro-2-(piperidin-4-yloxy)pyridine hydrochloride

Cat. No.: B2983808
CAS No.: 1779126-87-2
M. Wt: 232.68
InChI Key: IDYALLSKBBGOHO-UHFFFAOYSA-N
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Description

3-Fluoro-2-(piperidin-4-yloxy)pyridine hydrochloride is a chemical compound with the molecular formula C10H14ClFN2O and a molecular weight of 232.68 g/mol . This compound is characterized by the presence of a fluorine atom at the 3-position of the pyridine ring and a piperidin-4-yloxy group at the 2-position. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-(piperidin-4-yloxy)pyridine hydrochloride typically involves the reaction of 3-fluoropyridine with piperidin-4-ol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. The final product is typically purified using techniques like recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-(piperidin-4-yloxy)pyridine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

3-Fluoro-2-(piperidin-4-yloxy)pyridine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 3-Fluoro-2-(piperidin-4-yloxy)pyridine hydrochloride involves its interaction with specific molecular targets. The fluorine atom in the pyridine ring can enhance the compound’s binding affinity to certain receptors or enzymes. The piperidin-4-yloxy group may also play a role in modulating the compound’s biological activity by influencing its solubility and membrane permeability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-2-(piperidin-4-yloxy)pyridine hydrochloride is unique due to the presence of both a fluorine atom and a piperidin-4-yloxy group, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and binding affinity, while the piperidin-4-yloxy group improves its solubility and membrane permeability .

Properties

IUPAC Name

3-fluoro-2-piperidin-4-yloxypyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2O.ClH/c11-9-2-1-5-13-10(9)14-8-3-6-12-7-4-8;/h1-2,5,8,12H,3-4,6-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDYALLSKBBGOHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=C(C=CC=N2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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